molecular formula C17H17ClN4 B2546006 3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 900878-29-7

3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2546006
CAS No.: 900878-29-7
M. Wt: 312.8
InChI Key: OJIKZAZAAZLNQR-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a 2-chlorophenyl group at position 3, a methyl group at position 5, and a pyrrolidin-1-yl group at position 7.

Biochemical Analysis

Biochemical Properties

3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby preventing the phosphorylation of target proteins necessary for cell cycle progression. This interaction is primarily mediated through hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis . It affects cell signaling pathways by inhibiting the activity of CDK2, which is essential for the transition from the G1 to the S phase of the cell cycle. Additionally, the compound influences gene expression by downregulating the expression of genes involved in cell proliferation and survival . It also impacts cellular metabolism by altering the activity of metabolic enzymes and pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the inhibition of CDK2 by binding to its active site . This binding prevents the phosphorylation of retinoblastoma protein (Rb), a key regulator of the cell cycle. The inhibition of CDK2 leads to the accumulation of hypophosphorylated Rb, which in turn inhibits the activity of E2F transcription factors, preventing the transcription of genes required for S phase entry . Additionally, the compound may interact with other biomolecules, such as DNA and RNA, affecting their stability and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to the compound in in vitro studies has shown sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound maintains its activity over time, with consistent effects on tumor growth and progression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . The threshold dose for toxicity varies depending on the animal model and the duration of exposure .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes . The compound undergoes oxidation and conjugation reactions, resulting in the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound . The compound also affects metabolic flux by altering the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound accumulates in specific tissues, such as the liver and kidneys, where it exerts its effects . Its distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cells . It may also be targeted to specific organelles, such as the mitochondria, where it affects mitochondrial function and induces apoptosis . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .

Preparation Methods

The synthesis of 3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of aminopyrazoles with enaminonitriles or enaminones . The reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux. Major products formed from these reactions depend on the specific substituents introduced during the reaction.

Scientific Research Applications

3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

Comparison with Similar Compounds

3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4/c1-12-10-16(21-8-4-5-9-21)22-17(20-12)14(11-19-22)13-6-2-3-7-15(13)18/h2-3,6-7,10-11H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIKZAZAAZLNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCCC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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